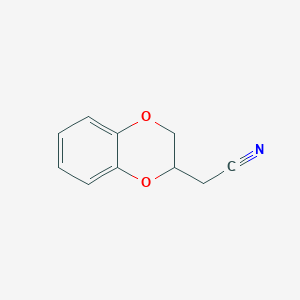

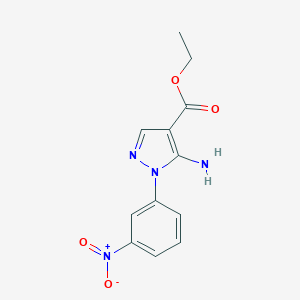

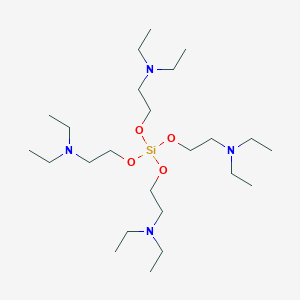

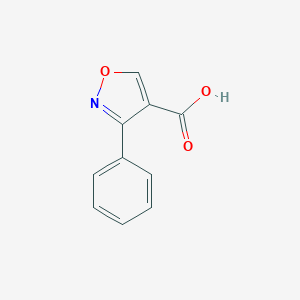

acetate CAS No. 18522-98-0](/img/structure/B103585.png)

Ethyl [(4-methylphenyl)amino](oxo)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds to Ethyl (4-methylphenyl)aminoacetate has been explored in several studies. For instance, the synthesis of hydroxamic acids and ureas from carboxylic acids was achieved using Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, which provided good yields without racemization under mild conditions . Another study reported the synthesis of oligopeptides using a modified Yamaguchi reagent, (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, which suppressed racemization and was recyclable . Additionally, the synthesis of ethyl-2-(4-aminophenoxy)acetate as a precursor for dual hypoglycemic agents was achieved through alkylation and selective reduction, yielding pure crystals .

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl (4-methylphenyl)aminoacetate has been determined using various spectroscopic methods and X-ray crystallography. For example, the crystal structure of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was determined, and the compound showed inhibition of cancer cell proliferation . The structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was also elucidated, revealing an orthorhombic space group and an intramolecular N–H…O hydrogen bond .

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to Ethyl (4-methylphenyl)aminoacetate has been investigated, demonstrating their utility in various organic transformations. The Lossen rearrangement was used to convert carboxylic acids to ureas in a single pot . The modified Yamaguchi reagent facilitated racemization-free esterification, thioesterification, amidation, and peptide bond formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds analogous to Ethyl (4-methylphenyl)aminoacetate have been characterized through different analytical techniques. Vibrational spectra analysis of ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate was conducted using FT-IR, Laser-Raman spectra, and theoretical calculations . The impurity profile of a related compound, a platelet aggregation inhibitor, was determined by liquid chromatography-mass spectrometry, highlighting the importance of purity in pharmaceutical applications .

Aplicaciones Científicas De Investigación

Synthesis of Novel Chemical Compounds

- Ethyl 2-cyano-2-(hydroxyimino)acetate, a relative of Ethyl (4-methylphenyl)aminoacetate, was used as an additive in the synthesis of α-ketoamide derivatives. This additive demonstrated superiority in terms of purity and yield over traditional methods (El‐Faham et al., 2013).

- Research involving the reduction and Mannich reaction of certain derivatives led to the synthesis of new compounds with promising antimicrobial activity (Fandaklı et al., 2012).

Applications in Organic Synthesis

- Ethyl 2-arylamino-2-oxo-acetates, closely related to Ethyl (4-methylphenyl)aminoacetate, were used in reactions to produce specific pyrrole derivatives, showcasing their utility in organic synthesis (Yavari et al., 2002).

Antimicrobial Activity Studies

- New quinazolines synthesized using compounds related to Ethyl (4-methylphenyl)aminoacetate were tested and showed potential as antimicrobial agents (Desai et al., 2007).

Research in Polymer Science

- Studies on azo polymers for reversible optical storage involved compounds similar to Ethyl (4-methylphenyl)aminoacetate, contributing to advancements in materials science (Meng et al., 1996).

Exploration of Chemical Reactions

- Research on the structure and reactions of a thiazolino[3,2‐a]pyrimidine carbinolamine utilized compounds akin to Ethyl (4-methylphenyl)aminoacetate, enhancing understanding of chemical reactions (Campaigne et al., 1981).

Marine-Derived Fungal Compound Studies

- Investigation of compounds from marine fungus Penicillium sp. involved ethyl acetate extracts, related to the chemical family of Ethyl (4-methylphenyl)aminoacetate (Wu et al., 2010).

These studies demonstrate the diverse applications of Ethyl (4-methylphenyl)aminoacetate and its derivatives in various fields of scientific research, ranging from the synthesis of novel compounds and antimicrobial agents to contributions in polymer science and the study of marine-derived compounds.

Mecanismo De Acción

Propiedades

IUPAC Name |

ethyl 2-(4-methylanilino)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-3-15-11(14)10(13)12-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMWAWJQPFWTEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC=C(C=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171758 |

Source

|

| Record name | Oxanilic acid, 4-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18522-98-0 |

Source

|

| Record name | Oxanilic acid, 4-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018522980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxanilic acid, 4-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.